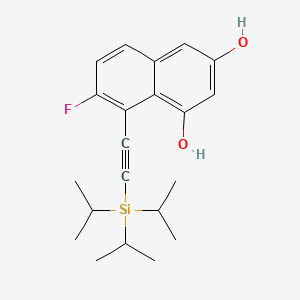

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol

CAS No.:

Cat. No.: VC16775633

Molecular Formula: C21H27FO2Si

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27FO2Si |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |

| Standard InChI | InChI=1S/C21H27FO2Si/c1-13(2)25(14(3)4,15(5)6)10-9-18-19(22)8-7-16-11-17(23)12-20(24)21(16)18/h7-8,11-15,23-24H,1-6H3 |

| Standard InChI Key | DETCTLSFNWSZRH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)O)O)F)(C(C)C)C(C)C |

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol, reflects its intricate architecture. Key structural components include:

-

A naphthalene core substituted with fluorine at the 7-position.

-

A triisopropylsilyl (TIPS)-protected ethynyl group at the 8-position.

-

Hydroxyl groups at the 1- and 3-positions.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 358.5 g/mol | |

| IUPAC Name | 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol | |

| Canonical SMILES | CC(C)Si(C(C)C)C(C)C | |

| PubChem CID | 156645576 |

The fluorine atom enhances electrophilic reactivity, while the TIPS group provides steric bulk, stabilizing the ethynyl moiety against undesired side reactions. The hydroxyl groups enable hydrogen bonding, influencing solubility and interactions with polar substrates.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Fluorination | Selectfluor®, anhydrous DMF, 60°C | Introduce fluorine at C7 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TIPS-acetylene, THF | Attach TIPS-ethynyl at C8 |

| Deprotection | TBAF in THF, 0°C | Remove silyl protecting groups |

Industrial-scale production would optimize these steps for yield and cost-efficiency, potentially employing continuous-flow reactors to enhance reaction control .

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions:

-

Cross-Coupling Reactions: The ethynyl group engages in Sonogashira, Heck, and Suzuki-Miyaura couplings to construct conjugated systems. For example, coupling with aryl halides yields extended π-systems for optoelectronic materials.

-

Hydroxyl Group Modifications: The diol can be oxidized to quinones or esterified to improve lipophilicity.

-

Fluorine Substitution: The C7 fluorine may undergo nucleophilic aromatic substitution with amines or thiols under basic conditions.

Table 3: Key Reactions and Products

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, aryl iodide | Biarylacetylene derivatives |

| Oxidation | , acidic conditions | 1,3-Naphthoquinone |

| Esterification | Acetic anhydride, pyridine | Diacetylated derivative |

Applications

-

Organic Electronics: As a building block for organic semiconductors, its rigid naphthalene core and ethynyl linker facilitate charge transport.

-

Pharmaceutical Intermediates: Fluorine and hydroxyl groups are pharmacophores in drug design, suggesting utility in antiviral or anticancer agent synthesis.

-

Coordination Chemistry: The hydroxyl and ethynyl groups may chelate metals, forming complexes for catalytic applications .

Comparison with Structural Analogs

Table 4: Analog Comparison

The triflate derivative’s superior leaving group ability makes it preferable for palladium-catalyzed reactions, whereas the diol’s polarity suits aqueous-phase applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume